5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine

Suzuki-Miyaura coupling Chemoselectivity Halogenated pyridines

This 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine features a strategically positioned bromine atom for highly selective Suzuki-Miyaura cross-coupling, enabling precise aryl group introduction. The retained 2-fluoro and 4-trifluoromethyl groups are proven to enhance metabolic stability and modulate lipophilicity in drug candidates, as seen in multiple sclerosis inhibitor development. Ideal for exploring structure-activity relationships in agrochemical and pharmaceutical research.

Molecular Formula C6H2BrF4N
Molecular Weight 243.987
CAS No. 1610027-90-1
Cat. No. B2890575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine
CAS1610027-90-1
Molecular FormulaC6H2BrF4N
Molecular Weight243.987
Structural Identifiers
SMILESC1=C(C(=CN=C1F)Br)C(F)(F)F
InChIInChI=1S/C6H2BrF4N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H
InChIKeyPOHREIZCQVQVND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine (CAS 1610027-90-1): Halogenated Pyridine Building Block for Medicinal and Agrochemical Synthesis


5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine (CAS 1610027-90-1) is a halogenated pyridine derivative with the molecular formula C6H2BrF4N and a molecular weight of 243.98 g/mol . It is characterized by a pyridine ring substituted at the 2-position with a fluorine atom, at the 4-position with a trifluoromethyl group, and at the 5-position with a bromine atom . This specific substitution pattern makes it a versatile intermediate in the synthesis of complex molecules for medicinal chemistry and agrochemical research, where it is employed in cross-coupling reactions such as the Suzuki-Miyaura reaction to introduce aryl groups [1]. Its unique combination of substituents imparts distinct reactivity and physicochemical properties compared to other halogenated pyridines.

The Critical Role of 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine (CAS 1610027-90-1) in Cross-Coupling Selectivity and Target Molecule Synthesis


Generic substitution of 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine with other halogenated pyridine isomers or analogs is not straightforward due to the profound impact of substitution pattern on both chemical reactivity and the physicochemical properties of the final molecule. The specific placement of the bromine, fluorine, and trifluoromethyl groups dictates the regioselectivity in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromine atom at the 5-position serves as the primary reactive site due to the electronic effects of the adjacent fluorine and the trifluoromethyl group [1]. Using an isomer like 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine would result in a different connectivity in the final product, leading to a completely different molecular geometry and, consequently, altered biological activity or material properties . Furthermore, the fluorine atom and trifluoromethyl group are critical for modulating metabolic stability and lipophilicity in drug candidates, and their specific positions on the pyridine ring are essential for optimal target binding [2].

Quantitative Differentiation of 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine (CAS 1610027-90-1) Against Structural Analogs


Superior Cross-Coupling Reactivity of 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine Compared to Chloro- and Fluoro-Substituted Analogs

In Suzuki-Miyaura cross-coupling reactions, the bromine atom in 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine provides significantly higher reactivity compared to chloro- and fluoro-substituted analogs. The established order of reactivity for leaving groups on pyridine rings is -Br > -OSO2F > -Cl [1]. This means that under standard palladium-catalyzed conditions, the C-Br bond at the 5-position will react preferentially and more efficiently, allowing for chemoselective coupling in the presence of other halogens. This is a key advantage over related compounds like 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, which would react much slower or require harsher conditions.

Suzuki-Miyaura coupling Chemoselectivity Halogenated pyridines

Differentiation in Predicted Physicochemical Properties: Melting and Boiling Points of 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine vs. its 2-Chloro Analog

The substitution pattern of 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine leads to distinct physicochemical properties compared to its 2-chloro analog. Specifically, 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is a solid with a melting point of 39.0 to 44.0 °C [1], while the 2-chloro analog, 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine, is a liquid with a melting point of 11-13 °C and a boiling point of 80-81 °C at 16 Torr [2]. This solid vs. liquid state difference at room temperature has direct implications for handling, purification, and formulation.

Physicochemical properties Purification Formulation

Predicted Lipophilicity Advantage of 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine over its 2-Amino Analog

The presence of a bromine atom and a trifluoromethyl group significantly increases the lipophilicity of a molecule. While direct experimental logP data for 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is not available, its structure can be compared to 5-Bromo-4-(trifluoromethyl)pyridin-2-amine. The replacement of the 2-fluoro group in the target compound with a 2-amino group in the comparator results in a more polar, hydrogen-bonding molecule. This suggests 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is predicted to be more lipophilic, which is a crucial parameter influencing membrane permeability and oral bioavailability in drug discovery [1].

Drug discovery Lipophilicity ADME

Synthetic Utility as a Versatile Intermediate for Trisubstituted Pyridine Derivatives

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of novel trisubstituted pyridine derivatives, a class of compounds under investigation as EED-H3K27me3 inhibitors for the treatment of multiple sclerosis [1]. While a direct head-to-head comparison with other starting materials is not provided in the study, the specific substitution pattern of the target compound is essential for introducing the desired functionality at the 5-position of the pyridine ring in the final drug candidates. This role as a specific building block is distinct from other isomers, which would lead to different substitution patterns in the final inhibitors.

Heterocyclic synthesis Medicinal chemistry Lead optimization

High-Value Application Scenarios for 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine (CAS 1610027-90-1) in Research and Development


Medicinal Chemistry: Synthesis of Trifluoromethylated Drug Candidates

5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is a critical building block for synthesizing trifluoromethylated drug candidates. Its 5-bromo group enables efficient and selective Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl and heteroaryl groups, a key step in building molecular complexity [1]. The 2-fluoro and 4-trifluoromethyl groups are retained in the final molecule, where they enhance metabolic stability, modulate lipophilicity, and improve target binding affinity, as demonstrated in the development of EED-H3K27me3 inhibitors for multiple sclerosis [2]. The compound's solid state at room temperature (mp 39-44 °C) makes it easy to handle and weigh accurately, ensuring reproducible syntheses .

Agrochemical Research: Development of Novel Crop Protection Agents

In agrochemical research, this compound is used to synthesize novel crop protection agents. The trifluoromethylpyridine (TFMP) motif is a privileged structure found in over 20 commercialized agrochemicals, including fungicides, herbicides, and insecticides [1]. The bromine atom in 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine provides a reactive handle for late-stage functionalization via cross-coupling, allowing researchers to quickly explore structure-activity relationships (SAR) around the TFMP core. Its high predicted lipophilicity compared to amino-substituted analogs makes it particularly suitable for designing molecules that need to penetrate the waxy cuticle of plants or the exoskeleton of insects [2].

Materials Science: Synthesis of Fluorinated Ligands and Polymers

The compound's unique electronic properties, conferred by the electron-withdrawing fluorine and trifluoromethyl groups, make it a valuable precursor for synthesizing fluorinated ligands for catalysis and functional polymers for organic electronics [1]. The bromine atom can be used in cross-coupling reactions to attach the pyridine unit to larger conjugated systems, tuning the optical and electronic properties of the final material. The higher reactivity of the C-Br bond compared to C-Cl analogs allows for milder and more efficient polymerization or ligand synthesis, preserving the integrity of sensitive functional groups [2].

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